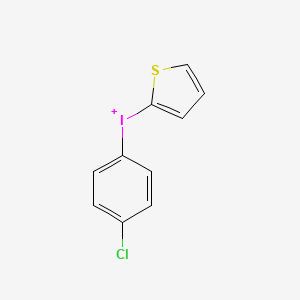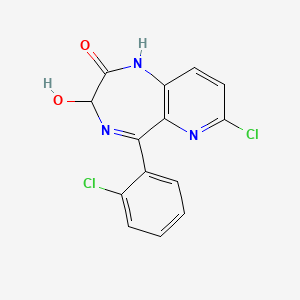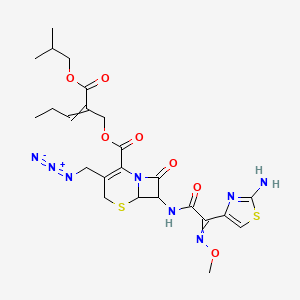
Ceftrazonal bopentil
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ceftrazonal bopentil is a small molecule drug that was initially developed by F. Hoffmann-La Roche Ltd. It is a cell wall inhibitor used in the treatment of bacterial infections. The compound has a molecular formula of C24H30N8O7S2 and is known for its broad-spectrum antibacterial activity .
Preparation Methods
The synthesis of ceftrazonal bopentil involves multiple steps, starting from the preparation of its active metabolite, Ro 40-6890. The ester prodrug Ro 41-3399 is then synthesized to enhance oral absorption. The synthetic route typically involves the following steps:
Preparation of Ro 40-6890: This involves the reaction of specific intermediates under controlled conditions to form the active metabolite.
Esterification: Ro 40-6890 is esterified to form Ro 41-3399, which is this compound.
Industrial production methods focus on optimizing yield and purity while minimizing impurities. The process involves stringent quality control measures to ensure the final product meets pharmaceutical standards.
Chemical Reactions Analysis
Ceftrazonal bopentil undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Ceftrazonal bopentil has been extensively studied for its applications in various fields:
Chemistry: It serves as a model compound for studying cephalosporin derivatives and their chemical properties.
Biology: The compound is used in research to understand bacterial cell wall synthesis and inhibition.
Medicine: this compound has been investigated for its potential in treating bacterial infections, particularly those caused by resistant strains.
Mechanism of Action
Ceftrazonal bopentil exerts its effects by inhibiting the synthesis of the bacterial cell wall. It binds to carboxypeptidases, endopeptidases, and transpeptidases in the bacterial cytoplasmic membrane, which are enzymes involved in cell-wall synthesis and cell division. This inhibition leads to the disruption of the bacterial cell wall, ultimately causing cell lysis and death .
Comparison with Similar Compounds
Ceftrazonal bopentil is compared with other cephalosporin antibiotics, such as ceftriaxone and cefuroxime. While all these compounds share a similar mechanism of action, this compound is unique due to its ester prodrug form, which enhances oral absorption. Similar compounds include:
Ceftriaxone: A broad-spectrum cephalosporin with a long half-life and high penetration into tissues.
Cefuroxime: Another cephalosporin with good activity against a range of bacterial infections.
This compound’s uniqueness lies in its enhanced oral bioavailability and broad-spectrum activity, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C24H30N8O7S2 |
|---|---|
Molecular Weight |
606.7 g/mol |
IUPAC Name |
2-(2-methylpropoxycarbonyl)pent-2-enyl 7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(azidomethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C24H30N8O7S2/c1-5-6-13(22(35)38-8-12(2)3)9-39-23(36)18-14(7-27-31-26)10-40-21-17(20(34)32(18)21)29-19(33)16(30-37-4)15-11-41-24(25)28-15/h6,11-12,17,21H,5,7-10H2,1-4H3,(H2,25,28)(H,29,33) |
InChI Key |
FHPWLEQQFDSPCU-UHFFFAOYSA-N |
Canonical SMILES |
CCC=C(COC(=O)C1=C(CSC2N1C(=O)C2NC(=O)C(=NOC)C3=CSC(=N3)N)CN=[N+]=[N-])C(=O)OCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


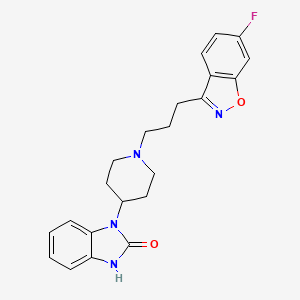

![2-[3-[[2-(2-Amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-2-methyl-4-oxoazetidin-1-yl]oxyacetic acid](/img/structure/B10782292.png)
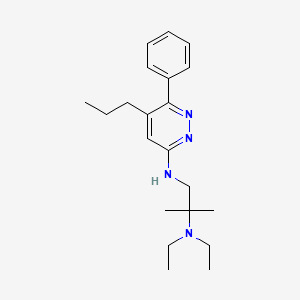
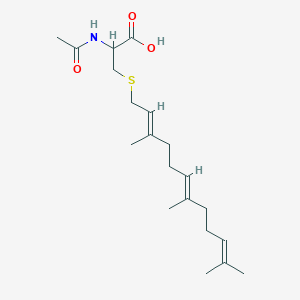

![2-[3-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-2-methyl-4-oxoazetidin-1-yl]oxyacetic acid](/img/structure/B10782311.png)
![(Z)-7-[(1R,2S,3S,4S)-3-[[[2-(heptanoylamino)acetyl]amino]methyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid](/img/structure/B10782327.png)
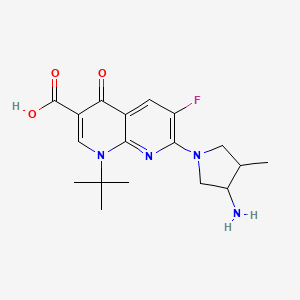
![7-[3-[[[2-(Heptanoylamino)acetyl]amino]methyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid](/img/structure/B10782353.png)
![[[7-chloro-1-(2-methylbenzoyl)-2,3-dihydroquinolin-4-ylidene]amino] hydrogen sulfate](/img/structure/B10782367.png)
![8-fluoro-3-azatetracyclo[11.1.1.02,11.04,9]pentadeca-2,4(9),5,7,10-pentaen-10-amine;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B10782373.png)
